N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a chromene core, which is known for its diverse biological activities, and a carboxamide group, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent to facilitate the formation of the chromene ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Its potential as an antibacterial agent makes it a candidate for the development of new antibiotics.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with bacterial RNA polymerase, inhibiting the synthesis of RNA in bacteria . This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function. The compound’s ability to disrupt bacterial RNA synthesis makes it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also features a 2,4-dimethoxyphenyl group and has shown potent antiproliferative activity.
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol: Known for its inhibition of Aurora kinase A, this compound shares the 2,4-dimethoxyphenyl group and has anticancer properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct biological activities and pharmacokinetic properties. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a promising candidate for antibacterial drug development.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-iminochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-7-8-14(16(10-12)23-2)20-18(21)13-9-11-5-3-4-6-15(11)24-17(13)19/h3-10,19H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINLVAUWXVTGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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